1-Iodo-2,3-dimethoxybenzene

Description

Role of Halogenated Arenes as Synthons in Advanced Chemical Transformations

Halogenated aromatic compounds, or haloarenes, are fundamental synthons in organic chemistry. They are organic compounds that contain a halogen atom directly bonded to an aromatic ring. The presence of the halogen atom introduces a site of reactivity, allowing for the formation of new bonds through various reactions. iucr.orgcymitquimica.com This reactivity makes haloarenes crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.com The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) significantly influences the compound's reactivity, with the carbon-halogen bond strength decreasing down the group.

Specific Importance of Iodo-Substituted Aromatic Compounds

Among the halogenated arenes, iodo-substituted aromatic compounds, or aryl iodides, hold a special place. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group. chem-soc.si This enhanced reactivity allows aryl iodides to participate in a wide array of reactions under milder conditions compared to their chloro and bromo counterparts. mdma.ch They are particularly valued as superior coupling partners in a variety of transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdma.ch These reactions include the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Ullmann condensations. nih.govlibretexts.org Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine reagents, which are important oxidizing agents in their own right. nih.gov

Contextualizing 1-Iodo-2,3-dimethoxybenzene within the Landscape of Aryl Iodide Chemistry

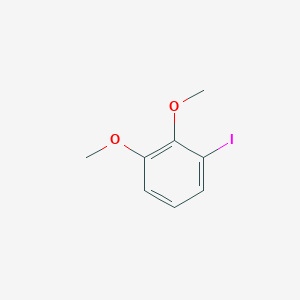

This compound is an aromatic compound featuring a benzene (B151609) ring substituted with an iodine atom at the first position and two methoxy (B1213986) groups at the second and third positions. scbt.com Its structure combines the high reactivity of an aryl iodide with the electronic and steric influences of the two methoxy groups. These electron-donating methoxy groups can affect the reactivity of the aromatic ring and the C-I bond, making it a subject of interest in synthetic chemistry. cymitquimica.comchemicalforums.com It serves as a valuable intermediate in the synthesis of more complex molecules, including potentially bioactive compounds. cymitquimica.comscbt.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-iodo-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVUOSIEYKUTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374761 | |

| Record name | 1-iodo-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-33-4 | |

| Record name | 1-Iodo-2,3-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-iodo-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2,3-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 1 Iodo 2,3 Dimethoxybenzene

The fundamental properties of 1-iodo-2,3-dimethoxybenzene are summarized in the table below.

| Property | Value |

| CAS Number | 25245-33-4 |

| Molecular Formula | C₈H₉IO₂ |

| Molecular Weight | 264.06 g/mol |

| Appearance | Solid |

| Melting Point | 105-106 °C |

| Synonyms | 1-iodanyl-2,3-dimethoxy-benzene |

Table 1: Physicochemical properties of this compound. Data sourced from scbt.comsigmaaldrich.com.

Reactivity and Organic Transformations Involving 1 Iodo 2,3 Dimethoxybenzene

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. 1-Iodo-2,3-dimethoxybenzene serves as an important aryl halide precursor in several such transformations.

Nickel-catalyzed cross-electrophile coupling has become a powerful method for C(sp²)–C(sp³) bond formation, utilizing readily available electrophiles. semanticscholar.org These reactions often proceed under mild conditions and show broad functional group tolerance. semanticscholar.orguci.edu

Nickel catalysis facilitates the coupling of aryl halides, such as this compound, with a variety of alkyl halides. rsc.org The mechanism of these reactions is dependent on the type of ligand used. rsc.org In many systems, the process involves the oxidative addition of the aryl halide to a Ni(0) species to form an Ar–Ni(II) complex. chinesechemsoc.org Concurrently, an alkyl radical is generated from the alkyl halide, which then engages with the nickel complex to form the C-C bond and regenerate the active catalyst. chinesechemsoc.orgchemrxiv.org These methods can be applied to a range of unactivated secondary alkyl iodides or bromides, leading to the desired C(sp³)–C(sp³) bonds in moderate to high yields. chemrxiv.org

The presence of ortho-substituents, as in this compound, can present a steric challenge in cross-coupling reactions. nih.gov In some catalytic systems, ortho-substitution can reduce reactivity or favor side reactions like hydrodehalogenation. nih.gov However, specific nickel-based catalytic systems have been developed that are highly effective for coupling sterically hindered substrates. organic-chemistry.org For instance, certain nickel/cobalt dual catalytic systems demonstrate excellent tolerance for di-ortho-substituted aryl halides, successfully coupling them with various alkyl halides. semanticscholar.orgnih.govacs.orgresearchgate.net Similarly, atroposelective reductive cross-couplings between two different ortho-substituted aryl halides have been achieved using nickel catalysis, highlighting the ability to control reactivity even in sterically demanding environments. nih.gov These advances allow for the synthesis of complex, sterically crowded biaryls that are otherwise difficult to access. organic-chemistry.orgnih.gov

A significant advancement in cross-electrophile coupling is the development of dual catalytic systems, often featuring a nickel catalyst and a cobalt co-catalyst with a mild reductant. nih.govacs.org In this system, the two catalysts play distinct roles: the nickel catalyst activates the aryl halide (e.g., this compound), while the cobalt co-catalyst activates the alkyl halide. semanticscholar.orgnih.govacs.orgresearchgate.net This separation of roles allows for rational optimization by simply adjusting the loadings of the individual catalysts to match the reactivity of different substrate classes. nih.govresearchgate.net

This dual approach has proven to be one of the most versatile systems to date, capable of coupling aryl iodides and bromides with alkyl bromides, iodides, and benzyl (B1604629) chlorides under similar reaction conditions. acs.orgchemrxiv.org The system is notably tolerant of numerous functional groups and is effective for coupling challenging substrates, including heteroaryl halides and di-ortho-substituted aryl halides. semanticscholar.orgnih.govresearchgate.net The utility of this dual catalytic platform is enhanced by its use of commercially available components and its scalability. acs.org

| Aryl Halide | Alkyl Halide | Catalyst System | Yield (%) |

|---|---|---|---|

| 4-Iodobenzonitrile | 1-Iodo-3-phenylpropane | 1 mol% (dtbbpy)NiBr₂, 2.5 mol% Co(Pc) | 92 |

| Ethyl 4-iodobenzoate | 1-Iodo-3-phenylpropane | 1 mol% (dtbbpy)NiBr₂, 2.5 mol% Co(Pc) | 89 |

| 2-Bromotoluene | 1-Bromo-3-phenylpropane | 5 mol% (dtbbpy)NiBr₂, 2.5 mol% Co(Pc) | 90 |

| 2-Bromoanisole | 1-Bromo-3-phenylpropane | 2.5 mol% (dtbbpy)NiBr₂, 2.5 mol% Co(Pc) | 91 |

The Sonogashira coupling is a classic method for forming C(sp²)–C(sp) bonds. The "inverse" Sonogashira reaction, which couples an aryl C-H bond with an alkynyl halide, offers a complementary and atom-economical approach. rsc.org

Recent research has demonstrated a transition-metal and photocatalyst-free inverse Sonogashira coupling reaction. rsc.orgresearchgate.net In this process, iodoalkynes are directly activated by visible light irradiation. rsc.orgrsc.org The excited state iodoalkyne functions as an "alkynyl radical synthetic equivalent," which can then react directly with the C(sp²)–H bonds of arenes and heteroarenes to form the corresponding alkynylated products. rsc.orgresearchgate.netresearchgate.net

This methodology provides a powerful alternative for C-C bond construction under very mild and clean conditions. rsc.org Electron-rich arenes, such as 1,3,5-trimethoxybenzene, have been shown to be excellent substrates for this transformation. rsc.org Given its structure as an electron-rich, methoxy-substituted benzene (B151609) ring, this compound is a suitable candidate for this type of C-H functionalization, reacting with various photoactivated iodoalkynes. The reaction proceeds with a range of aryl iodoalkynes, including those with both electron-withdrawing and electron-donating groups. rsc.org

| Arene | Iodoalkyne | Conditions | Yield (%) |

|---|---|---|---|

| 1,3,5-Trimethoxybenzene | (4-Fluorophenyl)iodoacetylene | Blue LED, rt, 24h | 83 |

| 1,3,5-Trimethoxybenzene | (4-Chlorophenyl)iodoacetylene | Blue LED, rt, 24h | 78 |

| 1,3,5-Trimethoxybenzene | (4-(Trifluoromethyl)phenyl)iodoacetylene | Blue LED, rt, 24h | 81 |

| 1,3,5-Trimethoxybenzene | Phenylethynyliodide | Blue LED, rt, 24h | 54 |

| Pyrrole | (4-Fluorophenyl)iodoacetylene | Blue LED, rt, 24h | 75 |

Diaryl Ether Synthesis and Arylation Reactions

This compound is a precursor to diaryliodonium salts, which are powerful arylation agents for the synthesis of diaryl ethers and other arylated molecules under transition-metal-free conditions. beilstein-journals.orgacs.org The general mechanism involves the reductive elimination of the hypervalent iodine species. acs.org

Unsymmetrical diaryliodonium salts, in particular, are effective for the regioselective synthesis of diaryl ethers. thieme-connect.com For instance, the reaction of aryl(2,4-dimethoxyphenyl)iodonium tosylates with phenols in the presence of a base like potassium carbonate yields unsymmetrical diaryl ethers with high regioselectivity. thieme-connect.com In this process, the desired aryl group is transferred to the phenol, and 1-iodo-2,4-dimethoxybenzene is quantitatively formed as the byproduct. thieme-connect.comorganic-chemistry.org The presence of electron-rich dimethoxy groups on one of the aryl rings of the iodonium (B1229267) salt influences the selectivity of the arylation, directing the transfer of the other aryl group. beilstein-journals.org This methodology provides a facile and efficient route to complex diaryl ethers, which are significant structural motifs in many biologically active compounds. thieme-connect.com

Cyclization Reactions

Hypervalent Iodine-Mediated Cyclizations

Hypervalent iodine compounds, generated in situ from iodoarenes, are effective in catalyzing a range of cyclization reactions. beilstein-journals.orgbeilstein-archives.org A notable application is the cyclization of N-alkenylamides. worktribe.comnih.gov A significant change in the reaction mechanism is observed when the carbon chain length between the amide and the alkene is varied. beilstein-journals.orgworktribe.comnih.gov For N-bishomoallylamides, where the linker is three carbon atoms long, cyclization occurs at the amide nitrogen to form a five-membered pyrrolidine (B122466) ring, rather than at the amide oxygen. beilstein-journals.orgbeilstein-archives.org

The proposed mechanism, supported by DFT calculations, begins with the activation of the olefin by the iodine(III) species, which is generated from the iodoarene under oxidative conditions. beilstein-journals.org This activation triggers the cyclization. The resulting iodane (B103173) moiety is then eliminated through an intramolecular attack by the amide nitrogen, forming an aziridinium (B1262131) intermediate. beilstein-journals.orgnih.gov Subsequent ring-opening by a nucleophile, such as trifluoroacetate, leads to the final prolinol product after hydrolysis. beilstein-journals.orgnih.gov

The hypervalent iodine-mediated cyclization of N-bishomoallylamides provides a pathway to substituted prolinols. beilstein-journals.orgworktribe.comnih.gov Initially reported with low yields, the reaction conditions were optimized by exploring various iodoarenes as pre-catalysts. beilstein-archives.org The reaction involves the formation of a five-membered prolinol derivative instead of an isomeric seven-membered ring. beilstein-archives.orgnih.gov This outcome favors the formation of the kinetic pyrrolidine product. beilstein-journals.orgnih.gov

The choice of the iodoarene pre-catalyst has a substantial impact on the yield of the prolinol product in the cyclization of bishomoallylamides. beilstein-journals.orgbeilstein-archives.org Studies comparing various substituted iodoarenes revealed that electron-rich iodoarenes generally lead to better yields. beilstein-journals.orgbeilstein-archives.org

When using 1.5 equivalents of the iodoarene, the yield of the cyclized product was systematically evaluated. The use of 2-iodo-1,3-dimethoxybenzene (B102195) resulted in a 44% yield. beilstein-journals.orgbeilstein-archives.orgnih.gov This was a notable improvement over less electron-rich iodoarenes like iodobenzene (B50100) (37%) and 2-iodoanisole (B129775) (30%). beilstein-journals.orgbeilstein-archives.org However, the highest yield (59%) was achieved with 1-iodo-2,4-dimethoxybenzene. beilstein-journals.orgbeilstein-archives.org Interestingly, the even more electron-rich 2-iodo-1,3,5-trimethoxybenzene (B3031332) gave a slightly lower yield of 45%, which is attributed to the instability of its oxidized form in solution. beilstein-journals.orgbeilstein-archives.org

| Iodoarene Pre-catalyst | Yield (%) | Reference |

|---|---|---|

| 2-Iodoanisole | 30 | beilstein-journals.orgbeilstein-archives.org |

| Iodobenzene | 37 | beilstein-journals.orgbeilstein-archives.org |

| 2-Iodobiphenyl | 37 | beilstein-journals.orgbeilstein-archives.org |

| 3-Iodotoluene | 39 | beilstein-journals.orgbeilstein-archives.org |

| 1,2-Diiodobenzene | 40 | beilstein-journals.orgbeilstein-archives.org |

| 2-Iodo-1,3-dimethoxybenzene | 44 | beilstein-journals.orgbeilstein-archives.orgnih.govresearchgate.net |

| 2-Iodo-1,3,5-trimethoxybenzene | 45 | beilstein-journals.orgbeilstein-archives.orgresearchgate.net |

| 1-Iodonaphthalene | 49 | beilstein-journals.orgbeilstein-archives.orgresearchgate.net |

| 1-Iodo-2,4-dimethoxybenzene | 59 | beilstein-journals.orgbeilstein-archives.orgresearchgate.net |

Functionalization and Derivatization Reactions

This compound can undergo various functionalization and derivatization reactions to produce other useful building blocks. A primary derivatization is its oxidation to a hypervalent iodine(III) species, such as a diaryliodonium salt, which is then used in arylation reactions. acs.org

Another key functionalization is halogenation. The reaction of dimethoxybenzene derivatives with N-halosuccinimides (NXS) in a Brønsted-acidic ionic liquid provides a method for introducing other halogen atoms onto the aromatic ring. semanticscholar.orgnih.gov For example, 1,3-dimethoxybenzene (B93181) reacts with 2.2 equivalents of N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) to yield the corresponding 2,4-dihalo-1,5-dimethoxybenzenes in high yields. nih.gov This demonstrates a pathway for further substitution on the dimethoxybenzene core. Additionally, modern C-H functionalization techniques, such as iridium-catalyzed borylation, allow for the regioselective introduction of boryl groups, which can then be subjected to a wide range of subsequent transformations. acs.org

Electrophilic Aromatic Substitution Patterns

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic and steric effects of its three substituents: an iodo group at the C1 position and two methoxy (B1213986) groups at the C2 and C3 positions. The benzene ring has three available positions for substitution: C4, C5, and C6.

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. The iodine atom (-I) is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director. In polysubstituted benzenes, the directing effects of the substituents are cumulative.

In the case of this compound, the two powerful activating methoxy groups dominate the directing effects over the deactivating iodo group. The methoxy group at C2 directs incoming electrophiles to the ortho position (C6) and the para position (C5). The methoxy group at C3 directs electrophiles to its ortho positions (C2, which is blocked, and C4) and its para position (C6). The iodo group at C1 directs to its ortho position (C6) and para position (C4).

Therefore, all three available positions (C4, C5, and C6) are electronically activated. However, steric hindrance plays a crucial role in determining the final regioselectivity. The C6 position is situated between the bulky iodine atom and a methoxy group, making it the most sterically hindered position. The C4 position is ortho to one methoxy group and para to the iodine atom. The C5 position is para to one methoxy group and meta to the other two substituents, making it sterically accessible.

While specific studies on the electrophilic aromatic substitution of this compound are limited, the regioselectivity can be predicted based on studies of similar, highly activated dimethoxybenzene derivatives. For instance, the nitration of 1,2-dimethoxybenzene (B1683551) (veratrole) with aqueous nitric acid occurs almost quantitatively at the 4-position to yield 1,2-dimethoxy-4-nitrobenzene. thieme-connect.de Similarly, iodination of 1,2-dimethoxybenzene also shows a preference for the 4-position. psu.edu

The Vilsmeier-Haack reaction, a mild formylation method suitable for electron-rich aromatic compounds, is expected to proceed on this compound. jk-sci.comchemistrysteps.com Given the high electron density of the ring, formylation would likely occur at the least sterically hindered and electronically activated positions. Studies on the Vilsmeier-Haack formylation of other activated aromatic compounds have shown a preference for the para-position relative to the activating group. jk-sci.com

Sulfonation of halobenzenes has been studied, and the results indicate that the reaction is sensitive to steric effects. researchgate.net For this compound, sulfonation would be expected to favor the less hindered positions, C4 and C5.

The table below summarizes the predicted regioselectivity for various electrophilic aromatic substitution reactions on this compound, based on the directing effects of the substituents and data from analogous compounds.

| Reaction | Electrophile | Predicted Major Product(s) | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | NO₂⁺ | 1-Iodo-2,3-dimethoxy-4-nitrobenzene and/or 1-Iodo-2,3-dimethoxy-5-nitrobenzene | The powerful activating effect of the methoxy groups directs the electrophile to the C4 and C5 positions. The C6 position is sterically hindered. Nitration of the related 1,2-dimethoxybenzene favors the 4-position. thieme-connect.de |

| Halogenation (e.g., Bromination) | Br⁺ | 4-Bromo-1-iodo-2,3-dimethoxybenzene and/or 5-Bromo-1-iodo-2,3-dimethoxybenzene | Similar to nitration, substitution is directed by the methoxy groups to the less sterically hindered positions. |

| Sulfonation | SO₃ | 4-Iodo-5,6-dimethoxybenzenesulfonic acid and/or 5-Iodo-2,3-dimethoxybenzenesulfonic acid | Sulfonation is highly sensitive to steric hindrance, thus favoring the more accessible C4 and C5 positions. researchgate.net |

| Friedel-Crafts Acylation | RCO⁺ | 1-(4-Iodo-5,6-dimethoxyphenyl)ethan-1-one and/or 1-(5-Iodo-2,3-dimethoxyphenyl)ethan-1-one | The bulky acylium ion will preferentially attack the least sterically hindered positions (C4 and C5). Friedel-Crafts reactions generally fail on deactivated rings, but the strong activation by two methoxy groups should allow the reaction to proceed. libretexts.org |

| Vilsmeier-Haack Formylation | [ClCH=N(CH₃)₂]⁺ | 4-Iodo-5,6-dimethoxybenzaldehyde and/or 5-Iodo-2,3-dimethoxybenzaldehyde | This reaction works well with electron-rich aromatic compounds. jk-sci.comchemistrysteps.com The electrophile is subject to steric effects, favoring substitution at C4 and C5. |

Detailed Reaction Mechanisms of Transformations Involving this compound

This compound is a key starting material in numerous organic transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The mechanisms of these reactions have been extensively studied.

A prominent example is the Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound. The catalytic cycle, typically employing a palladium catalyst, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst for the next cycle.

Another significant transformation is the Sonogashira coupling , which joins a terminal alkyne with an aryl halide. This reaction is generally co-catalyzed by palladium and copper complexes. The proposed mechanism involves two interconnected catalytic cycles: a palladium cycle similar to that of the Suzuki coupling and a copper cycle that facilitates the formation of a copper acetylide, which then participates in the transmetalation step with the palladium intermediate.

Role of Hypervalent Iodine Intermediates in Catalytic Cycles

Hypervalent iodine compounds, which contain an iodine atom in a higher oxidation state, are valuable reagents and catalysts in organic synthesis due to their oxidizing properties and low toxicity. nih.govacs.org Iodoarenes like this compound can serve as precursors to these reactive species. nih.govbeilstein-journals.org

In certain reactions, this compound can be oxidized in situ to form hypervalent iodine(III) intermediates. beilstein-journals.org For instance, in a study on the cyclization of bishomoallylamides, 2-iodo-1,3-dimethoxybenzene was shown to be an effective iodoarene, leading to a 44% yield of the cyclized product. beilstein-journals.org The electron-rich nature of this compound facilitated the reaction. beilstein-journals.org It is proposed that the iodoarene is oxidized, and this hypervalent species then mediates the cyclization. beilstein-journals.org

Computational studies have further elucidated the role of hypervalent iodine intermediates. The rate of cyclization reactions has been found to correlate with the ease of oxidation of the iodoarene precursor. acs.org However, iodoarenes that are very easily oxidized may form iodine(III) species that are unstable and prone to decomposition. acs.org Research has also shown that 2-iodo-1,3-dimethoxybenzene can combine with its oxidized form under acidic conditions to generate a diaryliodonium salt, a type of hypervalent iodine compound. hud.ac.uk

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic investigations offer a quantitative understanding of the factors governing the speed and equilibrium of reactions involving this compound.

In transition metal-catalyzed cross-coupling reactions, the cleavage of the carbon-iodine bond during the oxidative addition step is often a critical factor influencing the reaction rate. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which generally leads to higher reactivity for iodoarenes compared to their bromo or chloro counterparts. chem-soc.si

Studies have shown that solvent effects can play a significant role in the thermodynamics of a reaction. For example, dynamic thermodynamic resolution has been observed where the solvent influences the equilibration of diastereomeric complexes. acs.org In the context of Diels-Alder reactions, computational studies have revealed that certain substituents can lower the activation energy of the reaction, thereby increasing the reaction rate. rsc.org For instance, a hydroxyl group was found to accelerate a Diels-Alder reaction by a factor of 13-18 compared to a methoxy group at high temperatures. rsc.org

Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity and stereoselectivity are fundamental concepts in organic synthesis that describe the preferential formation of one constitutional isomer or stereoisomer over others.

Regioselectivity: In reactions involving this compound, the position of the iodine atom dictates the site of bond formation in cross-coupling reactions. The methoxy groups, being ortho and meta to the reaction center, can influence the reactivity of the molecule through steric and electronic effects. chem-soc.simdma.ch The iodination of methoxy-substituted benzenes is an example where regioselectivity is crucial. Studies on the iodination of various dimethoxybenzenes have shown that the reaction is highly regioselective, with the position of iodination being influenced by the electronic and steric properties of the methoxy groups. mdma.chresearchgate.net For instance, the iodination of 1,2-dimethoxybenzene with N-iodosuccinimide in acetonitrile (B52724) occurs at the less sterically hindered position. mdma.ch

Stereoselectivity: Stereoselectivity becomes important when the reaction can produce multiple stereoisomers. In the synthesis of complex molecules starting from this compound, controlling the stereochemistry is often a key challenge. For example, in the total synthesis of 4,5-dioxodehydrocorydine, this compound was used as a starting material in a process that likely involved steps where stereocontrol was important. researchgate.net In other instances, reactions involving iodo-dienes have been shown to proceed stereoselectively, but can undergo thermal isomerization, leading to a mixture of stereoisomers if the reaction temperature is not carefully controlled. clockss.org

Interactive Data Table: Regioselective Iodination of Methoxybenzenes

The following table summarizes the results of the iodination of various methoxy-substituted benzenes, highlighting the regioselectivity of the reaction.

| Substrate | Reagent | Solvent | Product(s) | Observations | Reference |

| 1,2-Dimethoxybenzene | NIS | CH₃CN | 4-Iodo-1,2-dimethoxybenzene (B1296820) | Iodination occurs at the less sterically hindered para position to one of the methoxy groups. | mdma.ch |

| 1,3-Dimethoxybenzene | I₂/H₂O₂ | Solvent-free | 4-Iodo-1,3-dimethoxybenzene | Highly regioselective iodination. | chem-soc.siresearchgate.net |

| 1,4-Dimethoxybenzene | NIS | CH₃CN | 2-Iodo-1,4-dimethoxybenzene | Iodination occurs at the position activated by both methoxy groups. | mdma.ch |

| 1,2,3-Trimethoxybenzene | I₂/H₂O₂ | Solvent-free | 4-Iodo-1,2,3-trimethoxybenzene | Iodination is directed by the activating effect of the methoxy groups. | chem-soc.si |

NIS: N-Iodosuccinimide

Applications in Organic Synthesis

Direct Iodination Strategies

Direct iodination of the aromatic ring of 2,3-dimethoxybenzene presents a common and efficient route to the target compound. These methods rely on the generation of an electrophilic iodine species that attacks the electron-rich aromatic nucleus.

Electrophilic Iodination Approaches

Electrophilic aromatic substitution is a fundamental method for introducing an iodine atom onto the benzene (B151609) ring. The methoxy (B1213986) groups in 2,3-dimethoxybenzene are activating and direct the incoming electrophile to specific positions. A variety of iodinating agents can be employed, with the regiochemical outcome being a crucial aspect of the synthesis. For instance, the use of N-iodosuccinimide (NIS) in acetonitrile (B52724) has been shown to be effective for the iodination of methoxy-substituted benzenes, with the reaction's regioselectivity influenced by both electronic and steric factors. In many cases, iodination occurs preferentially at the position para to a methoxy group; however, ortho-iodination is observed when the para position is blocked.

Iodination Utilizing Oxidant Systems (e.g., I₂/H₂O₂)

A particularly "green" and efficient method for the iodination of dimethoxy and trimethoxy substituted benzene derivatives involves the use of elemental iodine (I₂) in combination with 30% aqueous hydrogen peroxide (H₂O₂). This system allows for the reaction to be conducted under solvent-free conditions, which is environmentally advantageous. The role of H₂O₂ is twofold: it acts as an activator in the initial step and as an oxidant to regenerate iodine from the liberated iodide, contributing to high atom economy.

The reactivity of the substrate is linked to its half-way potential, which indicates the likelihood of forming ion-radicals that can influence the reaction pathway. For highly activated systems like trimethoxybenzenes, a substoichiometric amount of iodine can be sufficient for high conversion, as both iodine atoms of the I₂ molecule are utilized. In the case of 1,2-dimethoxybenzene (B1683551), a full molar equivalent of iodine is often necessary for efficient iodination.

The reaction conditions, such as temperature and reagent ratios, are optimized to achieve high conversion rates. For example, studies have shown that heating the reaction mixture at 45°C can lead to high yields of the iodinated product.

| Substrate | Reagent System | Conditions | Product | Conversion/Yield | Reference |

| 1,2-Dimethoxybenzene | I₂ / 30% aq. H₂O₂ | SFRC, 45°C, 7h | 4-Iodo-1,2-dimethoxybenzene (B1296820) | 65% conversion, 44% yield | |

| 1,3-Dimethoxybenzene (B93181) | I₂ / 30% aq. H₂O₂ | SFRC, 45°C, 5h | 4-Iodo-1,3-dimethoxybenzene | 92% conversion | |

| 1,2,3-Trimethoxybenzene | I₂ / 30% aq. H₂O₂ | SFRC, 45°C, 5h | 4-Iodo-1,2,3-trimethoxybenzene | 95% conversion, 80% yield | |

| SFRC: Solvent-Free Reaction Conditions |

Regioselective Iodination Techniques

The directing effects of the methoxy groups on the aromatic ring play a significant role in the regioselectivity of iodination. In 1,2-dimethoxybenzene, the positions are not equally activated, leading to preferential substitution. Research has demonstrated that the iodination of various methoxy-substituted benzenes can be achieved with high regioselectivity. For instance, the iodination of 1,3-dimethoxybenzene with iodine and alumina-supported copper(II) sulfate (B86663) yields 4-iodo-1,3-dimethoxybenzene with high selectivity.

The choice of iodinating agent and reaction conditions is critical for controlling the position of iodination. Systems like N-iodosuccinimide (NIS) in acetonitrile or in the presence of a catalytic amount of trifluoroacetic acid can provide excellent yields of regioselectively iodinated products under mild conditions. The polarity of the solvent can also influence the reaction rate and efficiency, with more polar solvents like acetonitrile often leading to faster reactions compared to nonpolar solvents.

Decarboxylative Iodination Reactions

An alternative strategy for the synthesis of aryl iodides is through the decarboxylative iodination of the corresponding carboxylic acids. This method is particularly useful as it allows for the selective introduction of an iodine atom at the position previously occupied by the carboxyl group.

Employing Hypervalent Iodine Reagents (e.g., Iodobenzene (B50100) Diacetate)

Hypervalent iodine reagents, such as iodobenzene diacetate (PhI(OAc)₂), are effective in mediating decarboxylative iodination reactions. These reagents are known for their oxidizing properties and their ability to facilitate a variety of chemical transformations under mild conditions. The reaction of a carboxylic acid with a hypervalent iodine reagent in the presence of iodine can lead to the formation of the corresponding iodo-derivative.

For example, 2-iodo-1,3-dimethoxybenzene (B102195) has been synthesized from 2,6-dimethoxybenzoic acid using iodobenzene diacetate in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. This transformation proceeds via the replacement of the carboxylic acid group with an iodine atom.

| Substrate | Reagent(s) | Solvent | Temperature | Product | Reference |

| 2,6-Dimethoxybenzoic acid | Iodobenzene diacetate | DMSO | 353 K | 2-Iodo-1,3-dimethoxybenzene | |

| 2-(allyloxy)-4-methoxybenzoic acid | NIS, PdCl₂ | DMF | 120 °C | ipso-iododecarboxylation product |

Mechanistic Aspects of Decarboxylative Iodo-functionalization

The mechanism of decarboxylative iodination can vary depending on the specific reagents and conditions employed. The classical Hunsdiecker reaction, which traditionally uses silver salts of carboxylic acids, is known to proceed through a radical pathway. This involves the formation of an acyl hypohalite, which then decomposes to generate an acyloxy radical, followed by the loss of carbon dioxide to form an aryl radical that subsequently reacts with a halogen source.

However, recent studies on transition-metal-free decarboxylative iodination using I₂ and a base like K₃PO₄ suggest a non-radical pathway for electron-rich benzoic acids. One proposed mechanism involves the formation of a benzoyl hypoiodite (B1233010) intermediate. This intermediate can then undergo further transformation to yield the aryl iodide. The exact pathway, whether it involves homolytic bond cleavage to form radical species or follows a concerted or ionic route, is a subject of ongoing investigation and may be substrate-dependent. For instance, the reactivity of the benzoic acid, influenced by its substituents, can affect the reaction conditions required for efficient decarboxylation.

Multi-step Synthesis Routes and Precursor Chemistry

The synthesis of this compound is intrinsically linked to the availability and synthesis of its direct precursor, 2,3-dimethoxybenzene. The preparation of this key intermediate often involves multi-step synthetic sequences starting from more fundamental building blocks.

A common strategy for obtaining 2,3-dimethoxybenzene or its functionalized derivatives, such as 2,3-dimethoxybenzaldehyde (B126229), involves several key transformations. One such industrial pathway begins with o-bromophenol. This starting material undergoes a formylation reaction to produce 3-bromo-2-hydroxybenzaldehyde. This intermediate is then subjected to a dual methoxylation and etherification process. In a single pot, the bromine is substituted by a methoxy group using sodium methoxide, and the phenolic hydroxyl group is etherified using a methylating agent like dimethyl carbonate, yielding 2,3-dimethoxybenzaldehyde. google.com This aldehyde can then serve as a precursor to the parent 2,3-dimethoxybenzene, although the direct iodination of the aldehyde is also a possible route to derivatives.

Another documented route to 2,3-dimethoxybenzaldehyde starts from 1,2-dimethoxybenzene (veratrole). chemicalbook.com This approach involves a formylation reaction using formaldehyde (B43269) in the presence of anhydrous magnesium chloride and triethylamine. chemicalbook.com The parent compound for this route, 1,2-dimethoxybenzene, is typically synthesized by the methylation of catechol, often using dimethyl carbonate with a catalyst.

Once the core structure of 2,3-dimethoxybenzene is established, the final step is the introduction of the iodine atom onto the aromatic ring via electrophilic aromatic substitution to yield this compound. The position of iodination is directed by the activating methoxy groups.

Table 1: Precursors and Intermediates in the Synthesis of 2,3-Dimethoxybenzene Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Intermediate(s) | Target Precursor | Reagents/Conditions |

|---|---|---|---|

| o-Bromophenol | 3-Bromo-2-hydroxybenzaldehyde | 2,3-Dimethoxybenzaldehyde | 1. Formylation 2. Sodium methoxide, Dimethyl carbonate |

| 1,2-Dimethoxybenzene | N/A | 2,3-Dimethoxybenzaldehyde | Formaldehyde, Anhydrous MgCl₂, Triethylamine, Xylene |

| Catechol | N/A | 1,2-Dimethoxybenzene | Dimethyl carbonate, Benzyltrimethylammonium chloride catalyst |

An alternative, though less direct, synthetic strategy observed for an isomeric compound, 2-iodo-1,3-dimethoxybenzene, involves the decarboxylative iodination of 2,6-dimethoxybenzoic acid using iodobenzene diacetate. iucr.org This method highlights a different approach where a carboxylic acid group is replaced by iodine, a reaction that could potentially be adapted for other dimethoxybenzoic acid isomers.

Green Chemistry Approaches in Iodination Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of iodoarenes, aiming to replace hazardous reagents and minimize environmental impact. Traditional iodination methods often rely on harsh oxidants or metal catalysts, but modern protocols offer safer and more sustainable alternatives.

A prominent green strategy for the iodination of activated aromatic compounds, such as dimethoxybenzenes, involves the use of molecular iodine (I₂) or potassium iodide (KI) in combination with an environmentally benign oxidant. Hydrogen peroxide (H₂O₂) is a widely used green oxidant in this context. chem-soc.siresearchgate.netresearchgate.net Research has shown that the I₂/H₂O₂ system is effective for the iodination of various dimethoxy- and trimethoxybenzene derivatives, often under solvent-free reaction conditions (SFRC), which further enhances the green credentials of the process. chem-soc.siresearchgate.net The reaction proceeds via an electrophilic substitution mechanism, and for highly activated substrates, the atom economy can be high as both iodine atoms from I₂ are consumed. researchgate.net

Another eco-friendly solid oxidant that has been successfully employed is sodium percarbonate (SPC). mdpi.com This stable, inexpensive, and easy-to-handle compound can be used with molecular iodine or potassium iodide to iodinate a range of aromatic compounds, including phenols and anilines, in moderate to good yields. mdpi.com

Other notable green iodination protocols include:

KI/Ammonium Peroxodisulfate: This system operates in aqueous methanol (B129727) at room temperature and is particularly effective for the ortho-monoiodination of activated aromatics like phenols and anilines. organic-chemistry.org

NaIO₃/Na₂SO₃/HCl: An effective method for the iodination of activated arenes is the use of a mixture of sodium iodate (B108269) and sodium sulfite (B76179) in the presence of hydrochloric acid, which generates the iodinating species in situ. scispace.com

NaIO₄/Acid: Sodium periodate, in a mixture of acetic acid, acetic anhydride, and sulfuric acid, has been shown to effectively iodinate benzene and deactivated arenes. nih.gov

KI/KIO₃/Acid: A simple and environmentally friendly procedure uses a mixture of potassium iodide and potassium iodate in the presence of an acid for the in situ generation of iodine. researchgate.net

Table 2: Green Iodination Methods for Aromatic Compounds This table is interactive. You can sort and filter the data.

| Reagent System | Oxidant/Co-reagent | Solvent/Conditions | Substrate Scope | Reference |

|---|---|---|---|---|

| I₂ or KI | 30% aq. H₂O₂ | Solvent-Free (SFRC), 45 °C | Activated arenes (dimethoxybenzenes) | researchgate.net |

| I₂ or KI | Sodium Percarbonate (SPC) | Various, e.g., CH₃CN or H₂SO₄ | Activated and deactivated arenes | mdpi.com |

| KI | Ammonium Peroxodisulfate | Aqueous Methanol, RT | Activated arenes (phenols, anilines) | organic-chemistry.org |

| NaIO₃ | Sodium Sulfite / HCl | Aqueous | Activated arenes | scispace.com |

| NaIO₄ | N/A (oxidant itself) | AcOH/Ac₂O/H₂SO₄ | Benzene, deactivated arenes | nih.gov |

| KI / KIO₃ | Acid | Aqueous | General aromatic compounds | researchgate.net |

These methodologies represent significant progress in performing iodination reactions with greater efficiency, safety, and sustainability, moving away from classic methods that use toxic reagents like mercury salts or large quantities of organic solvents.

Catalytic Applications of 1 Iodo 2,3 Dimethoxybenzene and Its Derivatives

Hypervalent Iodine Catalysis

Hypervalent iodine compounds, particularly those derived from iodoarenes, serve as effective metal-free catalysts for a range of oxidative transformations. researchgate.net The iodoarene acts as a precatalyst, which is oxidized in situ to the active iodine(III) or iodine(V) species by a terminal oxidant. These oxidized species then mediate the desired chemical reaction before being reduced back to the starting iodoarene, thus completing the catalytic cycle. The electronic properties of the aryl ring are crucial in modulating the efficacy of these catalysts.

Iodoarene-Catalyzed Cyclization Reactions

1-Iodo-2,3-dimethoxybenzene (also known as 2-iodo-1,3-dimethoxybenzene) has been identified as an effective precatalyst in hypervalent iodine-mediated cyclization reactions. Specifically, it has been used in the cyclization of N-bishomoallylamides to form five-membered prolinol products. In these reactions, the iodoarene is oxidized to a hypervalent iodine(III) species, which then activates the alkene moiety of the substrate, triggering an intramolecular cyclization.

The choice of iodoarene catalyst has a notable impact on the reaction yield. Research into the cyclization of N-bishomoallylbenzamide demonstrated that the yield of the resulting prolinol derivative varied significantly with the electronic and steric properties of the iodoarene precatalyst. While the parent iodobenzene (B50100) provided a modest yield, the introduction of electron-donating methoxy (B1213986) groups on the aromatic ring, as in this compound, led to an improved outcome.

Table 1: Effect of Iodoarene Precatalyst on the Cyclization of N-Bishomoallylbenzamide This table illustrates the yield of the prolinol product using various iodoarene precatalysts, highlighting the enhanced performance of electron-rich systems.

Impact of Electron Density on Catalytic Efficiency

The efficiency of iodoarene catalysts is strongly influenced by the electron density of the aromatic ring. Electron-donating groups, such as the methoxy groups in this compound, enhance the catalytic activity in certain reactions. This enhancement is attributed to several factors. Firstly, electron-rich iodoarenes are more easily oxidized to the active hypervalent iodine(III) state. acs.org Secondly, the increased electron density on the iodine center can affect the stability and reactivity of the subsequent iodine(III) intermediates formed during the catalytic cycle.

In the aforementioned cyclization of N-bishomoallylamides, a clear trend was observed where more electron-rich iodoarenes provided higher yields. This compound gave a 44% yield, an improvement over less electron-rich catalysts like iodobenzene (37%). mdpi.com The trend continued with the even more electron-rich 1-iodo-2,4-dimethoxybenzene, which afforded the highest yield of 59%. mdpi.comnih.gov This suggests that for this specific transformation, increasing the electron density on the iodoarene precatalyst is beneficial for catalytic efficiency. However, there is a limit to this effect; the use of 2-iodo-1,3,5-trimethoxybenzene (B3031332), an even more electron-rich catalyst, resulted in a decreased yield, which is likely due to the instability of its oxidized form. mdpi.com

Stability and Reactivity of Oxidized Iodoarene Forms

The stability and reactivity of the oxidized iodine(III) and iodine(V) species generated in situ are critical to the success of the catalytic process. Trivalent iodine reagents are generally stable and less prone to explosive decomposition compared to some pentavalent reagents like 2-iodoxybenzoic acid (IBX). acs.org The ligands attached to the iodine center in its hypervalent state, which are derived from the oxidant and reaction medium, play a crucial role in the reagent's reactivity.

The oxidized form of an iodoarene acts as a potent electrophile, capable of activating substrates like alkenes for nucleophilic attack. researchgate.net The electron-donating methoxy groups in this compound can influence the electrophilicity of the iodine(III) center. While making the initial oxidation of the iodoarene easier, excessive electron donation can also lead to instability in the resulting hypervalent species. For example, studies have indicated that the oxidized form of the highly electron-rich 2-iodo-1,3,5-trimethoxybenzene is unstable in solution and can decompose destructively, which may explain its lower catalytic performance in some cases. mdpi.com This highlights a delicate balance between facilitating oxidation and maintaining the stability of the active catalytic species.

Precatalyst Roles in Transition Metal-Mediated Processes

Beyond their use in metal-free hypervalent iodine catalysis, iodoarenes and their derivatives are increasingly recognized for their roles in conjunction with transition metals, although this is a less common application than their role as substrates. In these systems, the iodoarene can function not merely as a source of an aryl group but also as a ligand or an oxidant that modulates the catalytic cycle of the transition metal.

Hypervalent iodine compounds, which can be formed from this compound, can act as oxidants for transition metal catalysts. nih.gov For instance, in palladium catalysis, diaryliodonium salts (derived from iodoarenes) can serve as both the aryl source and the oxidant needed to generate high-valent Pd(IV) species from a Pd(II) intermediate. mdpi.comnih.gov This oxidation is a key step in catalytic cycles that enable challenging C-H functionalization and carbon-heteroatom bond formations. nih.gov Furthermore, organoiodine(III) reagents such as iodosylarenes (ArIO) have been shown to serve as ligands for transition metal complexes, directly participating in the catalytic process through atom and group transfer mechanisms. nih.gov While specific studies detailing this compound in this capacity are not prevalent, the general principles suggest its potential for generating active hypervalent species that could engage in similar transition metal-mediated pathways.

Structural Characterization and Intermolecular Interactions

X-ray Crystallography Studies of 1-Iodo-2,3-dimethoxybenzene and Analoguesresearchgate.netnih.gov

Detailed crystallographic analysis has been performed on colorless, prism-shaped crystals of the analogue 2-iodo-1,3-dimethoxybenzene (B102195) (C₈H₉IO₂). researchgate.netnih.gov These studies are fundamental to understanding the structural properties of this class of compounds.

The crystal structure of 2-iodo-1,3-dimethoxybenzene was determined at 296 K. The compound crystallizes in the orthorhombic system with the space group Cmc2₁. researchgate.net The asymmetric unit of the cell contains a half-molecule. researchgate.net Key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 12.5767 (13) |

| b (Å) | 8.6788 (8) |

| c (Å) | 8.4338 (9) |

| Volume (ų) | 920.55 (16) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.905 |

This data corresponds to the analogue 2-Iodo-1,3-dimethoxybenzene. researchgate.net

The molecular geometry of 2-iodo-1,3-dimethoxybenzene reveals standard parameters. Atoms I1, C4, C1, and H1A are situated in special positions within the mirror plane m. researchgate.net The length of the carbon-iodine bond and the associated angles are crucial for understanding the molecule's reactivity and interaction potential.

| Bond/Angle | Value |

| C4—I1 Bond Length (Å) | 2.090 (5) |

| I—C—C Angles (°) | 119.5 (2) |

This data corresponds to the analogue 2-Iodo-1,3-dimethoxybenzene. researchgate.net

Supramolecular Interactions in Solid Stateresearchgate.netnih.gov

The crystal packing of 2-iodo-1,3-dimethoxybenzene is not governed by strong hydrogen bonds but rather by weaker, yet structurally significant, supramolecular interactions. These non-covalent forces create a well-defined, three-dimensional architecture. researchgate.net

In the crystal structure, molecules are linked by weak C-H···π interactions. researchgate.net These interactions contribute to the formation of a one-dimensional supramolecular structure. researchgate.net The specific geometry of this interaction involves a hydrogen atom from one molecule and the π-system of the aromatic ring of a neighboring molecule.

| Interaction | Distance (Å) |

| C1—H1A···Cg1 | 3.824 (9) |

Cg1 represents the centroid of the benzene (B151609) ring. This data corresponds to the analogue 2-Iodo-1,3-dimethoxybenzene. researchgate.net

Alongside C-H···π interactions, the crystal structure is also characterized by non-bonding C-I···π contacts. This type of halogen bond is a significant directional interaction that influences crystal packing. researchgate.net These contacts also form chains, which, combined with the C-H···π interactions, generate interpenetrating one-dimensional chains of molecules oriented perpendicularly to each other. researchgate.netnih.gov This arrangement results in a distinct zigzag motif when viewed down the crystallographic a-axis. researchgate.net The distance observed for the I···Cg contact is 3.695 (2) Å, which aligns well with the mean value of 3.698 (13) Å reported for intermolecular C—I···π contacts in a Cambridge Structural Database (CSD) study. researchgate.net

| Interaction | Parameter | Value |

| C4—I1···Cg1 | I···Cg1 Distance (Å) | 3.695 (2) |

| C4—I1···Cg1 Angle (°) | 164.17 (14) |

This data corresponds to the analogue 2-Iodo-1,3-dimethoxybenzene. researchgate.netnih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying organic molecules and their reactions. For a molecule such as 1-iodo-2,3-dimethoxybenzene, DFT calculations can provide insights into its geometry, stability, and reactivity. Common functionals used for such studies include B3LYP and M06-2X, often paired with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which helps in elucidating the reaction mechanism. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the kinetics of a reaction.

For this compound, theoretical studies of its reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, would involve the calculation of the energy profile. This profile illustrates the energy changes as the reaction progresses along the reaction coordinate. For instance, in an electrophilic aromatic substitution, the energy profile would show the formation of the π-complex, the sigma-complex (Wheland intermediate), and the final product, along with the transition states for each step. The highest energy point on this profile corresponds to the rate-determining step of the reaction.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state structure indeed connects the intended reactants and products. These calculations trace the minimum energy path from the transition state downhill to the corresponding energy minima of the reactant and product.

Table 1: Representative Calculated Energies for a Hypothetical Electrophilic Nitration of a Dimethoxybenzene Derivative

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| π-Complex | -2.5 |

| Transition State 1 | +15.8 |

| σ-Complex (Wheland Intermediate) | +8.2 |

| Transition State 2 | +9.5 |

| Products | -12.0 |

Note: The data in this table is illustrative and represents typical values for electrophilic aromatic substitution on an activated benzene (B151609) ring, as specific data for this compound is not available.

A significant application of DFT is the prediction of reaction rates and their correlation with experimentally determined values. According to Transition State Theory (TST), the rate constant of a reaction is related to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state.

DFT calculations can provide a good estimate of ΔG‡, which can then be used to calculate a theoretical rate constant. Comparing this calculated rate constant with experimental kinetic data serves as a validation of the computed reaction mechanism. Discrepancies between theoretical and experimental rates can point to inaccuracies in the computational model or suggest alternative reaction pathways that may be operative. For complex reactions, it is important to consider the effects of the solvent, which can be modeled using implicit or explicit solvation models.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

The energy of the HOMO is related to the molecule's ability to donate electrons, making it relevant for reactions with electrophiles. A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the molecule's ability to accept electrons, which is important in reactions with nucleophiles. A lower LUMO energy suggests a greater propensity to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO.

For this compound, the electron-donating methoxy (B1213986) groups are expected to raise the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack. The iodine atom, being electronegative, can lower the energy of the orbitals, but its larger size and polarizability also influence its interactions. Analysis of the MO coefficients would reveal which atoms contribute most to the HOMO and LUMO, thereby indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Representative Frontier Orbital Energies for Substituted Benzenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -9.25 | -1.15 | 8.10 |

| Anisole | -8.21 | -0.98 | 7.23 |

| Iodobenzene (B50100) | -8.70 | -1.30 | 7.40 |

| 1,2-Dimethoxybenzene (B1683551) | -7.95 | -0.85 | 7.10 |

Note: This table presents typical calculated values to illustrate trends. Specific values for this compound would require dedicated calculations.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions. For this compound, this is particularly relevant for predicting the outcome of reactions such as electrophilic aromatic substitution.

The methoxy groups at positions 2 and 3 are ortho-, para-directing and activating. The iodine at position 1 is also ortho-, para-directing but deactivating. The interplay of these substituent effects determines the regioselectivity of electrophilic attack. DFT calculations can be used to predict the most likely site of substitution by comparing the activation energies for attack at the different available positions on the aromatic ring. The pathway with the lowest activation energy will be the most favorable.

Another approach involves the use of reactivity indices derived from conceptual DFT. These indices, such as the Fukui function and local softness, can quantify the local reactivity of different atomic sites within a molecule. By calculating these indices for this compound, one can predict which carbon atoms on the aromatic ring are most susceptible to electrophilic or nucleophilic attack, thus predicting the regioselectivity of a reaction. For electrophilic attack, the site with the highest value of the Fukui function for nucleophilic attack (f+) is predicted to be the most reactive.

Advanced Synthetic Applications and Derivative Synthesis

Synthesis of Complex Organic Molecules

The presence of an iodine atom on the aromatic ring of 1-Iodo-2,3-dimethoxybenzene makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are foundational in the construction of intricate organic molecules from simpler precursors.

Biaryl motifs are prevalent in natural products, pharmaceuticals, and advanced materials. The synthesis of these structures is frequently accomplished via palladium-catalyzed cross-coupling reactions, where this compound can act as a key coupling partner. The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium complex, initiating the catalytic cycle.

Commonly employed methods for biaryl synthesis using aryl iodides include the Suzuki-Miyaura, Mizoroki-Heck, and Ullmann reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester. This compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond. The reaction typically proceeds under mild conditions with high functional group tolerance. nih.gov The use of specialized dialkylbiaryl phosphine (B1218219) ligands can enhance the efficiency of these couplings, even with challenging substrates. nih.gov

Mizoroki-Heck Reaction: This method couples aryl halides with alkenes. researchgate.netchemrxiv.org While less common for direct biaryl synthesis, it is a powerful tool for creating substituted styrenes which can be precursors to more complex biaryl-containing systems. nih.govnih.gov

Electrosynthesis: Reductive electrochemical methods provide an alternative route to biaryls. For instance, mediated cathodic reduction of aryl ortho-iodobenzyl ethers, which are structurally related to this compound, can induce a sequence of radical cyclization and polar fragmentation to yield highly substituted biaryls. rsc.org This approach is particularly useful for synthesizing sterically hindered or "encumbered" biaryls. rsc.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild conditions, high functional group tolerance, readily available reagents. nih.gov |

| Mizoroki-Heck | Alkene | Pd(0/II) catalyst (e.g., Pd(OAc)₂), Base | Forms C-C bond with an alkene, creating arylated olefins. researchgate.netnih.gov |

| Ullmann Coupling | Another Aryl Halide | Copper (or Palladium) catalyst, high temperature | Classic method for symmetrical or unsymmetrical biaryls. |

| Electrosynthesis | Intramolecular Arene | Mediated Cathodic Reduction | Access to highly encumbered biaryls under reductive conditions. rsc.org |

Aromatic iodides are pivotal starting materials for the synthesis of a wide array of heterocyclic compounds. mdpi.com The reactivity of the C-I bond in this compound allows for its conversion into diverse ring systems through cyclization reactions, often preceded by a cross-coupling step.

One powerful strategy involves an iterative cycle of palladium-catalyzed Sonogashira coupling followed by iodocyclization. nih.gov In this approach, this compound can be coupled with a terminal alkyne bearing a nucleophilic group. The resulting product can then undergo an electrophilic iodocyclization reaction, using reagents like I₂ or ICl, to form an iodine-containing heterocycle. nih.govsci-hub.box This newly formed iodinated heterocycle can then be used in a subsequent coupling reaction, allowing for the rapid construction of complex polyheterocyclic systems. nih.gov

Examples of heterocyclic cores accessible through such methods include:

Indoles nih.gov

Benzothiophenes nih.govresearchgate.net

Isocoumarins nih.gov

Quinolines sci-hub.box

Photochemical cyclizations offer another route to heterocyclic systems. chim.it For example, irradiation of appropriately substituted derivatives, such as 3-iodo-(2-methylthiophenyl)benzo[b]thiophenes, can lead to the formation of fused ring systems like nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT). researchgate.net

Design and Synthesis of Functionalized Analogues and Derivatives

The this compound scaffold can be systematically modified to produce a library of analogues and derivatives. These modifications can involve altering the substituent pattern on the benzene (B151609) ring or introducing new functional groups to tailor the molecule for specific applications.

The synthesis of isomers and analogues of this compound is crucial for structure-activity relationship (SAR) studies. Direct iodination of dimethoxybenzene precursors is a common approach. The regioselectivity of the iodination is dictated by the directing effects of the methoxy (B1213986) groups.

Several methods have been developed for the efficient iodination of aromatic compounds:

Iodine with an Oxidizing Agent: A system of elemental iodine (I₂) with 30% aqueous hydrogen peroxide (H₂O₂) under solvent-free conditions can effectively iodinate methoxy-substituted benzenes. researchgate.net

Electrolytic Oxidation: An alternative "green" method involves the use of an active iodinating agent generated through electrolytic oxidation, which can provide high selectivity for mono-iodinated products. google.com For example, this method applied to 1,2-dimethoxybenzene (B1683551) yielded 4-iodo-1,2-dimethoxybenzene (B1296820) with a mono- to di-iodized product ratio of 98.9:1.1. google.com

These methods allow for the preparation of a variety of iodinated dimethoxybenzene isomers, providing a toolkit of building blocks for further synthesis.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 25245-33-4 | C₈H₉IO₂ | 264.06 |

| 2-Iodo-1,3-dimethoxybenzene (B102195) | 16932-44-8 | C₈H₉IO₂ | 264.06 |

| 4-Iodo-1,2-dimethoxybenzene | 5460-32-2 | C₈H₉IO₂ | 264.06 |

| 1-Iodo-2,4-dimethoxybenzene | 20469-63-0 | C₈H₉IO₂ | 264.06 |

| 1-Iodo-3,5-dimethoxybenzene | 25245-27-6 | C₈H₉IO₂ | 264.06 |

By leveraging the synthetic handles on the this compound core, derivatives can be designed for specific functions.

Biological Applications: The dimethoxy-substituted phenyl motif is present in numerous biologically active molecules. While research on this compound itself is limited, its structural analogues provide insight into potential applications. For instance, 2,5-Dimethoxy-4-iodoamphetamine (DOI), an isomer, is a well-known potent psychedelic drug used extensively in scientific research as a serotonin (B10506) 5-HT₂ receptor agonist. wikipedia.org The synthesis of propenylbenzene and indolinone derivatives, which have been evaluated for biological activities including potential c-Src inhibition, often starts from substituted aromatic precursors that can be accessed from iodinated building blocks. researchgate.netnih.gov These examples highlight how the core structure can be elaborated into compounds with significant pharmacological effects.

Material Applications: The rigid, planar structures that can be built from this compound are of interest in materials science. Fused heterocyclic systems, such as nih.govbenzothieno[3,2-b] nih.govbenzothiophene (BTBT) derivatives, are high-performance organic semiconductors used in applications like organic field-effect transistors (OFETs). researchgate.net Synthetic routes to these materials can involve iodocyclization and photocyclization of precursors derived from substituted aryl iodides. researchgate.net

Role as a Building Block in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. Aryl iodides like this compound are excellent substrates for palladium-catalyzed MCRs.

In a typical scenario, the reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) catalyst. The resulting arylpalladium(II) intermediate can then undergo sequential reactions with other components, such as alkynes, alkenes, or carbon monoxide, before a final reductive elimination step yields the complex product and regenerates the catalyst. The ability to participate in these reaction cascades makes this compound a valuable tool for diversity-oriented synthesis, enabling the rapid generation of complex and structurally diverse molecular libraries from simple starting materials.

Emerging Research Directions and Future Perspectives

Exploration of Novel Reactivities

The carbon-iodine bond in 1-iodo-2,3-dimethoxybenzene is a key feature for synthetic chemists, traditionally enabling a range of cross-coupling reactions. Future research is focused on uncovering new transformations that leverage this reactive site.

Hypervalent Iodine Reagents: A significant area of exploration is the use of aryl iodides to form hypervalent iodine compounds. diva-portal.orgarkat-usa.orgorganic-chemistry.orguab.cattcichemicals.com These reagents are known for their low toxicity and unique reactivity, acting as powerful oxidizing agents and facilitating transformations that are difficult to achieve with other methods. diva-portal.orgarkat-usa.orgorganic-chemistry.org Research into creating novel hypervalent iodine(III) and iodine(V) species derived from this compound could lead to new pathways for selective oxidative functionalization of organic molecules. arkat-usa.org

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Aryl iodides are particularly well-suited for photoredox catalysis. acs.orgacs.org Under visible-light irradiation, this compound can be activated to form an aryl radical. acs.orgmdpi.com This highly reactive intermediate can then participate in a variety of bond-forming reactions, including C-C and C-heteroatom couplings, under mild conditions. acs.orgnih.gov This approach opens up new avenues for constructing complex molecules that are inaccessible through traditional methods. For example, a photocatalytic method for synthesizing γ-spirolactams has been developed using o-anilide aryl iodides through a tandem intramolecular hydrogen atom transfer and cyclization process. acs.org

Table 1: Emerging Reactivities of Aryl Iodides

| Reactivity Type | Description | Potential Application for this compound |

|---|---|---|

| Hypervalent Iodine Chemistry | Oxidation of the iodine atom to a higher valence state (III or V) to create versatile oxidizing reagents. | Synthesis of specialized, non-toxic oxidizing agents for selective functionalization of complex molecules. |

Sustainable Synthesis of Iodinated Aromatics

The principles of green chemistry are increasingly influencing the synthesis of iodinated aromatics, aiming to reduce environmental impact and improve safety. mdpi.comresearchgate.net

Solvent-Free and Water-Based Reactions: A key trend is the move away from hazardous organic solvents. Research has demonstrated the successful iodination of activated aromatic compounds under solvent-free conditions or in water. researchgate.nettandfonline.comthieme-connect.comrsc.org For instance, the use of elemental iodine with hydrogen peroxide (H₂O₂) as a clean oxidant allows for the iodination of dimethoxybenzenes without any organic solvent, producing water as the only byproduct. researchgate.net Another green approach involves using polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic reaction medium. researchgate.net

Atom Economy: Improving the atom economy of iodination reactions is another critical goal. Traditional methods using molecular iodine (I₂) can have a low atom economy, as half of the iodine atoms are lost as iodide. nih.gov Electrochemical methods offer a promising alternative by regenerating the active iodinating species in situ, potentially achieving 100% iodine atom economy. mdpi.comnih.gov These methods avoid the need for chemical oxidants and often use environmentally benign solvents like water. nih.gov

Table 2: Green Chemistry Approaches for Aromatic Iodination

| Approach | Principle | Example Reagent/System | Benefits |

|---|---|---|---|

| Green Oxidants | Using environmentally benign oxidizing agents to replace hazardous ones. | Hydrogen Peroxide (H₂O₂) researchgate.net | Water is the only byproduct, high atom economy. |

| Solvent-Free Conditions | Eliminating the use of volatile and toxic organic solvents. | Solid-state reaction with silica-supported reagents thieme-connect.com | Reduced waste, lower environmental impact, simplified purification. |

| Electrochemical Synthesis | Using electricity to drive the iodination reaction. | In situ generation of iodinating agents from iodides nih.gov | High atom economy, avoids chemical oxidants, can be performed in water. |

Development of New Catalytic Systems

Catalysis is central to the synthesis and functionalization of this compound. The development of more efficient and selective catalysts is a continuous area of research.

Palladium Catalysis Advancements: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) are fundamental for utilizing aryl iodides. Future research is focused on developing palladium catalysts that are more active, stable, and versatile. This includes creating catalysts that can operate at lower temperatures and with lower catalyst loadings, which reduces cost and environmental impact. acs.orgrsc.orgchemrxiv.orgresearchgate.netnih.gov There is also a focus on catalysts capable of activating challenging C-H bonds, allowing for the direct functionalization of the aromatic ring without pre-functionalization. rsc.org

Alternative Metal Catalysis: While palladium is dominant, there is growing interest in using more abundant and less expensive metals like copper, nickel, and bismuth as catalysts for cross-coupling reactions involving aryl iodides. nih.gov Bismuth photocatalysis, for example, has been shown to activate aryl iodides for C-C bond formation through a unique light-driven process. nih.gov

Organocatalysis: The use of small organic molecules as catalysts (organocatalysts) for iodination reactions is another emerging area. organic-chemistry.org Thiourea derivatives, for instance, have been used to catalyze the iodination of activated aromatic compounds with high regioselectivity and in high yields under mild conditions. organic-chemistry.org This approach avoids the use of metals altogether, which is advantageous for applications in pharmaceuticals and electronics where metal contamination can be a concern.

Integration with Flow Chemistry and Automation

The transition from traditional batch processing to continuous flow chemistry and automated systems represents a significant leap forward for the synthesis of fine chemicals like this compound. nih.gov

Flow Chemistry: Continuous flow reactors offer numerous advantages over batch reactors, including enhanced safety, better temperature control, improved mixing, and easier scalability. nih.gov For iodination reactions, which can be highly exothermic, flow chemistry allows for rapid heat dissipation, preventing runaway reactions and the formation of byproducts. This precise control can lead to higher yields and selectivity. The synthesis of iodinated aromatics has been successfully demonstrated in flow systems, highlighting the potential for more efficient and safer industrial production. nih.gov

Automation and Robotics: The integration of robotics and automation is revolutionizing chemical synthesis. nih.govoxfordglobal.comwikipedia.orgresearchgate.netnih.govsigmaaldrich.com Automated platforms can perform multi-step syntheses, reaction optimization, and product purification with minimal human intervention. nih.govacs.org These systems can run experiments 24/7, dramatically accelerating the discovery of new reaction conditions and the synthesis of novel derivatives of this compound. Artificial intelligence and machine learning algorithms are being coupled with these robotic systems to predict reaction outcomes and intelligently guide the experimental process, further speeding up research and development cycles. oxfordglobal.comiktos.ai

Table 3: Advantages of Flow Chemistry and Automation

| Technology | Key Advantages | Impact on this compound Synthesis |

|---|---|---|

| Flow Chemistry | Enhanced safety, precise process control, improved scalability, higher yields. | Safer and more efficient large-scale production with fewer byproducts. |

| Automated Synthesis Platforms | High-throughput experimentation, reproducibility, reduced labor. | Rapid optimization of reaction conditions and synthesis of compound libraries for drug discovery. |

| AI and Machine Learning | Predictive modeling of reactions, intelligent experimental design. | Accelerated discovery of novel synthetic routes and new molecules with desired properties. |

Q & A

Q. What are the recommended synthetic routes for 1-Iodo-2,3-dimethoxybenzene, and how can reaction conditions be optimized?

The compound is synthesized via iodination of 2,6-dimethoxybenzoic acid using iodobenzene diacetate (PhI(OAc)₂) in dimethyl sulfoxide (DMSO) at 353 K for 24 hours. Optimization involves solvent selection (polar aprotic solvents like DMSO enhance reactivity), temperature control (to avoid decomposition), and purification via silica gel column chromatography. Yield improvements may require stoichiometric adjustments or exclusion of moisture .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its packing?